7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a compound with the molecular formula C11H8F3N3O2 . It is a type of pyrazolo[1,5-a]pyrimidine derivative, which are synthetically available compounds that are being extensively studied due to their diverse biological activity . Compounds with antibacterial, cytotoxic, antifungal, and antitumor activity have been found among them .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines is based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises . In some cases, β-alkoxy derivatives of 1,3-diketones are used for the regioselective introduction of a substituent via the preparation of intermediate enamines .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its density is predicted to be 1.77±0.1 g/cm3 .Scientific Research Applications
Regioselective Synthesis and Chemical Properties
- Regioselective Synthesis of Pyrazolopyrimidine Derivatives : Research has shown the feasibility of synthesizing variously substituted pyrazolo[1,5-a]pyrimidines, highlighting the chemical flexibility and potential utility of the core structure in developing novel compounds with potential biological activities. The methodologies involve reactions under controlled conditions to achieve high selectivity and yields, illustrating the chemical versatility of the pyrazolo[1,5-a]pyrimidine scaffold for further modifications (Drev et al., 2014).
Biological Activities and Applications
- Antimicrobial and Antitumor Properties : Certain pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their biological activities, including antimicrobial and anticancer properties. These studies have resulted in the identification of compounds with moderate herbicidal activity and potential as anticancer agents, demonstrating the significant biological relevance of this chemical class (Wen et al., 2005). Moreover, the synthesis of novel pyrazolopyrimidines derivatives showed promising anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of these compounds (Rahmouni et al., 2016).
Synthesis Techniques and Structural Analysis
- Advanced Synthesis Techniques : The development of efficient methods for the synthesis of polyfunctional N-heterocycles, including pyrazolo[1,5-a]pyrimidines, has been a significant area of research. These efforts aim to enhance the structural diversity and functionality of pyrazolo[1,5-a]pyrimidine derivatives for various scientific and therapeutic applications. Innovative synthesis techniques have facilitated the regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, showcasing the adaptability and potential of these compounds for further chemical and biological investigations (Moustafa et al., 2022).
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives are being extensively studied due to their diverse biological activity . Future research could focus on exploring their potential applications in various fields, such as medicine and pharmacology. The selective introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule could be of particular interest .
Mechanism of Action
Target of Action
The primary targets of 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid are currently unknown .
Mode of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to interact with their targets via a nucleophilic attack mechanism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown .
Properties
IUPAC Name |
7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)8-4-9-15-6(10(18)19)3-7(5-1-2-5)17(9)16-8/h3-5H,1-2H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJFUPSJJBZGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC(=NN23)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.